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Compound of Interest

Compound Name: 5-Isopropyl-3-methyl-1H-pyrazole

Cat. No.: B175165

An In-depth Technical Guide to 5-isopropyl-3-
methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 5-isopropyl-3-methyl-1H-pyrazole (CAS No: 132558-01-1), a heterocyclic
organic compound with potential applications in medicinal chemistry and materials science.
This document collates available experimental data, provides predicted properties from
computational models, and outlines a plausible experimental protocol for its synthesis. Due to
the limited availability of direct experimental data for this specific molecule, this guide also
includes comparative data from structurally related pyrazole derivatives to offer a robust
understanding of its characteristics.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent
nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities, including anti-inflammatory,
analgesic, antimicrobial, and anticancer properties. The substituents on the pyrazole ring play a
crucial role in modulating the compound's physicochemical properties and biological activity. 5-
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isopropyl-3-methyl-1H-pyrazole, with its specific substitution pattern, presents an interesting
candidate for further investigation in drug discovery and development programs. This guide
aims to provide a detailed repository of its known and predicted properties to facilitate such
research.

Physicochemical Properties

The physicochemical properties of 5-isopropyl-3-methyl-1H-pyrazole are summarized in the
tables below. It is important to note that while some data is derived from experimental
measurements, other values are based on computational predictions due to the limited
published experimental data for this specific compound.

General Properties

Property Value Source

5-isopropyl-3-methyl-1H-

IUPAC Name oyrazole

CAS Number 132558-01-1 [11[2]
Molecular Formula C7H12N2 [1112]
Molecular Weight 124.18 g/mol [2]
Appearance Solid or liquid

Thermal Properties

Property Value Source

Melting Point 58-59 °C Vendor Data

Boiling Point 124-126 °C at 14 mmHg Vendor Data
Solubility

No experimental solubility data for 5-isopropyl-3-methyl-1H-pyrazole has been found in
publicly available literature. The following are predicted values.
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Solvent Predicted Solubility
Water Slightly soluble
Ethanol Soluble
Chloroform Soluble
Dimethyl Sulfoxide Soluble

Acidity

No experimental pKa data for 5-isopropyl-3-methyl-1H-pyrazole has been found. The
following is a predicted value.

Property Predicted Value

pKa ~14-15 (for the N-H proton)

Chemical Properties and Spectral Data

The chemical reactivity of 5-isopropyl-3-methyl-1H-pyrazole is characteristic of the pyrazole
ring system. The N-H proton can be deprotonated by a strong base, and the ring can undergo
electrophilic substitution, although the positions of substitution will be directed by the existing
alkyl groups.

Predicted Spectral Data

No experimental spectra for 5-isopropyl-3-methyl-1H-pyrazole are publicly available. The
following are predicted spectral characteristics and comparisons with structurally similar

compounds.

3.1.1. *H NMR Spectroscopy (Predicted)
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Predicted Chemical Shift

Protons Multiplicity
(3, ppm)

N-H 11-13 brs

C4-H ~5.9 s

CH (isopropyl) ~3.0 septet

CHs (isopropyl) ~1.2 d

CHs (at C3) ~2.2 s

For comparison, the experimental *H NMR spectrum of the closely related 3,5-dimethyl-1H-
pyrazole in CDCIs shows a singlet at & 5.90 ppm for the C4-H proton and a singlet at 6 2.25
ppm for the two methyl groups.[3]

3.1.2. 3C NMR Spectroscopy (Predicted)

Carbon Atom Predicted Chemical Shift (8, ppm)
C5 ~150

C3 ~145

Cc4 ~105

CH (isopropyl) ~28

CHs (isopropyl) ~23

CHs (at C3) ~13

In the experimental 33C NMR spectrum of 3,5-dimethyl-1H-pyrazole in CDCls, the signals for
C3/C5 appear at 6 148.1 ppm and the C4 signal is at & 106.4 ppm. The methyl carbons appear
atd 12.9 and 11.8 ppm.[3]

3.1.3. Infrared (IR) Spectroscopy (Predicted)
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Functional Group Predicted Wavenumber (cm~?)
N-H stretch 3100-3300 (broad)

C-H stretch (aliphatic) 2850-3000

C=N stretch 1550-1600

C=C stretch 1450-1500

The experimental IR spectrum of 3,5-dimethylpyrazole shows characteristic bands in these

regions.[4]

3.1.4. Mass Spectrometry (Predicted)

Fragment Predicted m/z
[M]* 124

[M-CHs]* 109

[M-C3H7]* 81

Experimental Protocols
Proposed Synthesis of 5-isopropyl-3-methyl-1H-pyrazole

A common and effective method for the synthesis of 3,5-disubstituted pyrazoles is the
condensation of a -diketone with hydrazine.[5] The following is a proposed experimental
protocol for the synthesis of 5-isopropyl-3-methyl-1H-pyrazole based on this general method.

4.1.1. Materials

2-methyl-3,5-hexanedione (the B-diketone precursor)

Hydrazine hydrate

Ethanol

Glacial acetic acid (catalyst)
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e Sodium bicarbonate (for neutralization)
o Ethyl acetate (for extraction)

e Brine

e Anhydrous magnesium sulfate

4.1.2. Procedure

e To a solution of 2-methyl-3,5-hexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1
eq).

e Add a catalytic amount of glacial acetic acid to the mixture.

o Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and remove the ethanol
under reduced pressure.

» Neutralize the residue with a saturated solution of sodium bicarbonate.
o Extract the aqueous layer with ethyl acetate (3 x).
» Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

 Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

o Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., hexane:ethyl acetate gradient) to yield 5-isopropyl-3-methyl-1H-pyrazole.

4.1.3. Characterization

The synthesized compound should be characterized by *H NMR, 3C NMR, IR spectroscopy,
and mass spectrometry to confirm its structure and purity. The obtained spectral data should be
compared with the predicted values provided in Section 3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 5-isopropyl-3-
methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175165#physical-and-chemical-properties-of-5-
isopropyl-3-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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